3-bromo-5-methyl-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
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Overview
Description
3-bromo-5-methyl-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of pyrazolopyrimidines allows them to interact with various biological targets, making them valuable in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-methyl-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromo-5-methyl-2-phenylpyrazole with a suitable pyrimidine precursor under acidic or basic conditions. The reaction conditions often require heating and the use of solvents such as ethanol or dimethylformamide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-methyl-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrazolopyrimidine oxides.
Reduction: Formation of reduced pyrazolopyrimidine derivatives.
Substitution: Formation of substituted pyrazolopyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 3-bromo-5-methyl-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
Biologically, this compound has shown potential as an inhibitor of various enzymes and receptors. It has been studied for its ability to inhibit kinases, which are crucial in cell signaling pathways .
Medicine
In medicine, this compound has been investigated for its anticancer properties. It has demonstrated cytotoxic activity against various cancer cell lines, making it a promising candidate for cancer therapy .
Industry
Industrially, this compound is used in the development of new pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the synthesis of various bioactive compounds .
Mechanism of Action
The mechanism of action of 3-bromo-5-methyl-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, such as kinases, by binding to their active sites. This binding disrupts the normal function of the enzymes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another pyrazolopyrimidine derivative with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory properties.
Uniqueness
3-bromo-5-methyl-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and methyl groups contribute to its reactivity and potential as a versatile intermediate in synthetic chemistry .
Properties
CAS No. |
93214-01-8 |
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Molecular Formula |
C13H10BrN3O |
Molecular Weight |
304.14 g/mol |
IUPAC Name |
3-bromo-5-methyl-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C13H10BrN3O/c1-8-7-10(18)17-13(15-8)11(14)12(16-17)9-5-3-2-4-6-9/h2-7,16H,1H3 |
InChI Key |
MRPXYRDSKAJHTH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N2C(=N1)C(=C(N2)C3=CC=CC=C3)Br |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C(=C(N2)C3=CC=CC=C3)Br |
Origin of Product |
United States |
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